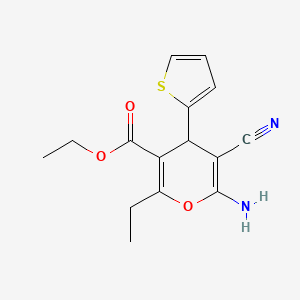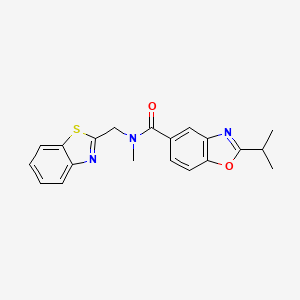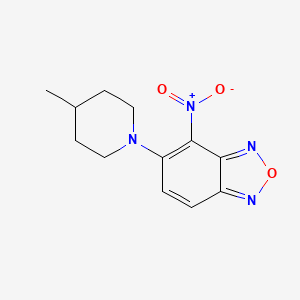![molecular formula C19H27BrN2O5 B5232608 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a salt form of the phenol compound that is commonly known as Bromocriptine. This compound has been used in various scientific applications, including neuroscience, biochemistry, and pharmacology, due to its ability to interact with dopamine receptors in the brain and other parts of the body. In
Mécanisme D'action
The mechanism of action of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) involves its interaction with dopamine receptors in the brain and other parts of the body. It acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors. This leads to an increase in the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and other conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) are mainly related to its interaction with dopamine receptors. Some of the effects of this compound include:
- Increased dopamine levels: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and other conditions.
- Inhibition of prolactin production: This compound inhibits the production of prolactin in the pituitary gland, which helps to treat hyperprolactinemia.
- Regulation of dopamine receptors: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used to study the regulation of dopamine receptors in the brain and other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) in lab experiments include its ability to interact with dopamine receptors and its well-established synthesis method. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)). Some of these directions include:
- Development of new dopamine receptor agonists: Researchers can use the insights gained from studying the mechanism of action of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) to develop new dopamine receptor agonists that are more effective and have fewer side effects.
- Study of dopamine receptor regulation: Further research can be conducted to better understand the regulation of dopamine receptors in the brain and other parts of the body.
- Investigation of other potential applications: Researchers can explore other potential applications of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) in areas such as cancer treatment and drug addiction.
Méthodes De Synthèse
The synthesis of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) involves the reaction of Bromocriptine with ethanedioic acid. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt) form of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been widely used in scientific research due to its ability to interact with dopamine receptors in the brain and other parts of the body. It has been used in various studies related to neuroscience, biochemistry, and pharmacology. Some of the research applications of this compound include:
- Treatment of Parkinson's disease: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used as a dopamine receptor agonist to treat Parkinson's disease. It helps to alleviate the symptoms of the disease by increasing the levels of dopamine in the brain.
- Treatment of hyperprolactinemia: This compound has also been used to treat hyperprolactinemia, a condition that results in the overproduction of prolactin hormone. It works by inhibiting the production of prolactin in the pituitary gland.
- Research on dopamine receptors: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used in various studies related to dopamine receptors in the brain and other parts of the body. It has been used to study the structure, function, and regulation of these receptors.
Propriétés
IUPAC Name |
4-bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O.C2H2O4/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16;3-1(4)2(5)6/h6-7,12,16,21H,1-5,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVUGBAQWFRGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)